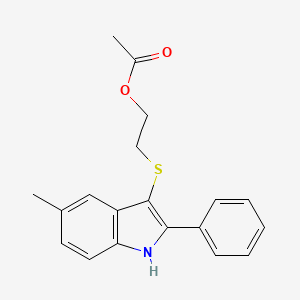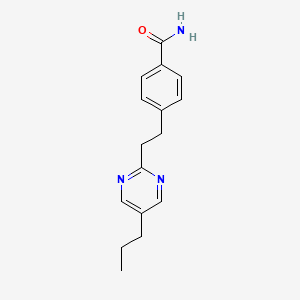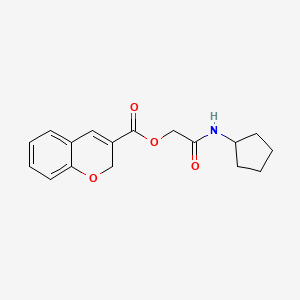
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with a dimethoxymethyl group and a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazolidine derivative with a dimethoxymethylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at varying temperatures depending on the reactivity of the reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of existing groups with new functional groups, leading to a variety of derivatives.
科学研究应用
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. Studies have shown that modifications to its structure can enhance its efficacy against certain pathogens.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
相似化合物的比较
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simple ether with applications in organic synthesis.
2,5-Dimethoxyamphetamine: A psychoactive compound with distinct pharmacological properties.
Uniqueness
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds
属性
CAS 编号 |
7146-47-6 |
|---|---|
分子式 |
C9H16N2O4 |
分子量 |
216.23 g/mol |
IUPAC 名称 |
5-(dimethoxymethyl)-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O4/c1-4-5-9(7(14-2)15-3)6(12)10-8(13)11-9/h7H,4-5H2,1-3H3,(H2,10,11,12,13) |
InChI 键 |
ATYFXVNMFPULSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C(=O)NC(=O)N1)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one](/img/structure/B12939564.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12939584.png)
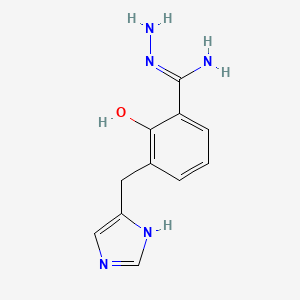
![[(2R)-2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12939596.png)
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12-hydroxy-5,11,15-trimethyl-16-(2-methylbenzoyl)oxy-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-19-yl] 2-methylbenzoate](/img/structure/B12939598.png)

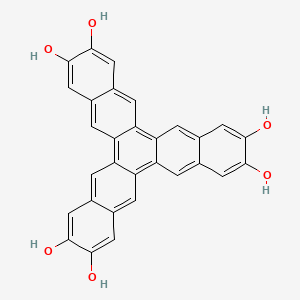
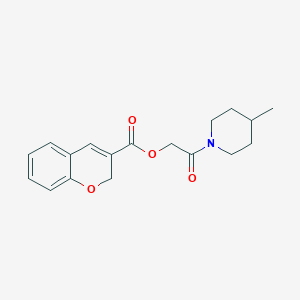

![1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol](/img/structure/B12939634.png)

